Thermodynamic Stability and Conformational Dynamics of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI)
Thermodynamic Stability and Conformational Dynamics of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI)
Executive Summary
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI), commonly referred to as 4-acetyl-4-methoxytetrahydropyran, is a highly specialized geminally disubstituted tetrahydropyran (THP) derivative. Oxygenated THP motifs are heavily utilized in modern medicinal chemistry as rigidified spirocyclic precursors, bioisosteres for piperidine rings, and metabolic soft-spots in drug design 1[1]. Understanding the thermodynamic stability of this specific molecule is paramount for optimizing its synthesis, predicting its shelf-life, and modeling its behavior in physiological environments.
This whitepaper provides an in-depth mechanistic analysis of the structural thermodynamics, conformational equilibria, and chemical stability of this compound, supported by self-validating experimental workflows for empirical profiling.
Structural Thermodynamics and Conformational Equilibria
The thermodynamic baseline of the THP ring is dictated by its preference for the chair conformation, which minimizes both torsional and angle strain. However, the quaternary C4 center in 4-acetyl-4-methoxytetrahydropyran introduces severe 1,3-diaxial interactions. The thermodynamic ground state is governed by the competitive steric demands of the methoxy (-OCH₃) and acetyl (-C(=O)CH₃) substituents.
A-Value Analysis and Steric Strain
The conformational free energy ( ΔG∘ ) of a substituent, known as its A-value, quantifies its thermodynamic preference for the equatorial over the axial position.
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Methoxy Group: The methoxy group has an A-value of approximately 0.60 kcal/mol. Its relatively small steric footprint is due to the conformational flexibility of the C-O-C bond, which allows the methyl group to rotate away from the axial protons, minimizing 1,3-diaxial clashes 2[2],3[3].
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Acetyl Group: Despite the planarity of the carbonyl π -system, the acetyl group exerts a significantly larger steric demand. Low-temperature NMR studies have established its A-value at 1.02 ± 0.05 kcal/mol in non-polar halocarbon solvents, while equilibration methods in polar protic media suggest values up to 1.52 kcal/mol due to solvation effects4[4].
Net Conformational Free Energy
In this geminally disubstituted system, the conformer placing the bulkier acetyl group in the equatorial position and the methoxy group in the axial position is thermodynamically favored.
Table 1: Thermodynamic Parameters of C4 Substituents
| Substituent | A-Value (kcal/mol) | Steric Descriptor | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) | ~0.60 | Flexible, low 1,3-diaxial penalty | [2],[3] |
| Acetyl (-C(=O)CH₃) | 1.02 - 1.52 | Rigid planar base, high penalty |[4] |
The net free energy difference ( ΔGnet∘ ) between the two chair conformers can be approximated by the difference in their A-values:
ΔGnet∘≈Amethoxy−Aacetyl=0.60−1.02=−0.42 kcal/mol (in non-polar media).Using the Boltzmann distribution equation ( ΔG∘=−RTlnKeq ), we can calculate the thermodynamic population of these conformers at standard room temperature (298 K).
Table 2: Calculated Conformational Equilibrium at 298 K
| Conformer | Acetyl Position | Methoxy Position | Relative Energy | Population (%) |
|---|---|---|---|---|
| Conformer A | Axial | Equatorial | +0.42 kcal/mol | ~33.0% |
| Conformer B | Equatorial | Axial | 0.00 kcal/mol | ~67.0% |
Figure 1: Conformational equilibrium of the THP ring driven by competitive substituent A-values.
Chemical Thermodynamic Stability and Reactivity
Beyond conformational dynamics, the chemical thermodynamics of the molecule dictate its stability during storage and formulation. The acetyl group, formally derived from acetic acid, is a fundamental motif in biochemistry 5[5], and its thermodynamic transfer kinetics have been extensively modeled in enzymatic systems like Acetyl-CoA Synthase 6[6].
Ether Cleavage vs. Acetal Reactivity
Because the methoxy group is located at C4 (rather than C2, adjacent to the ring oxygen), the molecule does not possess anomeric or acetal reactivity. It behaves as a standard tertiary ether. Under neutral and basic conditions, the C-O bond is thermodynamically stable. However, under strongly acidic conditions, protonation of the methoxy oxygen lowers the activation energy ( ΔG‡ ) for the elimination of methanol. This elimination is thermodynamically driven by the formation of a stable α,β -unsaturated ketone (4-acetyl-3,6-dihydro-2H-pyran).
Keto-Enol Tautomerization
The acetyl group is susceptible to enolization. However, the keto form is overwhelmingly favored thermodynamically ( ΔG∘≈+12 kcal/mol for enolization) due to the high bond dissociation energy of the C=O double bond compared to the C=C bond, and the lack of extended stabilizing conjugation in the isolated enol form.
Self-Validating Experimental Protocols for Thermodynamic Profiling
To empirically validate the theoretical thermodynamic parameters discussed above, a rigorous analytical workflow must be employed. The following protocols are designed as self-validating systems, ensuring high data integrity.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
Causality: VT-NMR is employed to slow the chair-chair interconversion on the NMR timescale, allowing the direct integration of conformer populations. Dichloromethane-d2 (CD₂Cl₂) is selected as the solvent because its low freezing point (-97 °C) and low viscosity at cryogenic temperatures permit access to the slow-exchange regime without precipitation of the analyte.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of 4-acetyl-4-methoxytetrahydropyran in 0.6 mL of anhydrous CD₂Cl₂. Add 1% tetramethylsilane (TMS) as an internal chemical shift reference. Seal the NMR tube under an argon atmosphere to prevent moisture-induced line broadening.
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Instrument Calibration (Self-Validation): Calibrate the probe temperature of a 500 MHz NMR spectrometer using a neat methanol standard. The chemical shift difference between the hydroxyl and methyl protons of methanol provides an exact, self-validating measurement of the true probe temperature down to 170 K.
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Data Acquisition: Acquire ¹H and ¹³C spectra at 298 K. Stepwise lower the temperature in 10 K increments, allowing 15 minutes of thermal equilibration at each step.
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Coalescence Observation: Identify the coalescence temperature ( Tc ) for the acetyl methyl protons (typically a sharp singlet at room temperature that broadens and splits into two distinct singlets).
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Thermodynamic Extraction: At T<190 K (slow exchange), integrate the distinct signals for the axial and equatorial conformers to determine Keq . Plot ln(Keq) vs. 1/T (Van 't Hoff plot) to extract ΔH∘ (slope) and ΔS∘ (intercept).
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
Causality: DSC measures the heat flow associated with phase transitions and thermal degradation. Using hermetically sealed aluminum pans is critical; it prevents the endothermic volatilization of the sample or its cleavage products (e.g., methanol) from masking the true exothermic decomposition signals.
Step-by-Step Methodology:
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Baseline Calibration (Self-Validation): Perform a baseline run with two empty hermetically sealed aluminum pans. Calibrate the cell constant and temperature using an Indium standard ( Tm=156.6 °C, ΔHf=28.71 J/g).
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Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into a hermetic aluminum pan. Seal the pan using a calibrated sample press.
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Thermal Ramping: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
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Data Analysis: Determine the onset temperature of decomposition ( Td ) by analyzing the first derivative of the heat flow curve. Integrate the decomposition exotherm to determine the enthalpy of degradation ( ΔHd ).
Figure 2: Self-validating experimental workflow for thermodynamic profiling.
References
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[1] Title: 1-(Tetrahydropyran-2-yloxy)-propan-2-one - PubChem. Source: nih.gov. URL:
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[2] Title: Methoxy group - Grokipedia. Source: grokipedia.com. URL:
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[3] Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Source: masterorganicchemistry.com. URL:
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[5] Title: Acetic acid - Wikipedia. Source: wikipedia.org. URL:
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[6] Title: Kinetics of CO Insertion and Acetyl Group Transfer Steps, and a Model of the Acetyl-CoA Synthase Catalytic Mechanism - PMC. Source: nih.gov. URL:
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[4] Title: Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in c. Source: cdnsciencepub.com. URL:
Sources
- 1. 1-(Tetrahydropyran-2-yloxy)-propan-2-one | C8H14O3 | CID 11116316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxy group â Grokipedia [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. Kinetics of CO Insertion and Acetyl Group Transfer Steps, and a Model of the Acetyl-CoA Synthase Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
